Cas no 1859534-41-0 (4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol)

4-{(2-Bromophenyl)methyl(methyl)amino}oxolan-3-ol is a brominated heterocyclic compound featuring a tetrahydrofuran (oxolane) core substituted with a (2-bromophenyl)methyl(methyl)amino group and a hydroxyl moiety at the 3-position. This structure suggests potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or ligands for metal coordination. The presence of both a bromoaryl group and a hydroxyl functionality enhances its reactivity, enabling selective modifications such as cross-coupling reactions or further derivatization. The compound’s well-defined stereochemistry and functional group compatibility make it a valuable building block for medicinal chemistry and materials science applications. Proper handling and storage under inert conditions are recommended due to its sensitivity.
4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol structure
1859534-41-0 structure
Product Name:4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol
CAS No:1859534-41-0
MF:C12H16BrNO2
MW:286.164942741394
CID:6054123
PubChem ID:126856461
Update Time:2025-10-30

4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol
    • 1859534-41-0
    • AKOS032844163
    • 4-[(2-bromophenyl)methyl-methylamino]oxolan-3-ol
    • 4-{[(2-bromophenyl)methyl](methyl)amino}oxolan-3-ol
    • F6438-6854
    • Inchi: 1S/C12H16BrNO2/c1-14(11-7-16-8-12(11)15)6-9-4-2-3-5-10(9)13/h2-5,11-12,15H,6-8H2,1H3
    • InChI Key: LJMSVTFFABPXGL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CN(C)C1COCC1O

Computed Properties

  • Exact Mass: 285.03644g/mol
  • Monoisotopic Mass: 285.03644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.7Ų

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Additional information on 4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol

Introduction to 4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol (CAS No. 1859534-41-0)

4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol (CAS No. 1859534-41-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, and biological activities of 4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol, as well as its current status in research and development.

Chemical Structure and Properties

4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol is a complex organic molecule with a molecular formula of C13H17BrNO2. The compound features a six-membered oxolane ring with a hydroxyl group at the C3 position, and an amino group substituted with a 2-bromophenylmethyl and methyl group. The presence of the bromine atom and the hydroxyl group imparts unique chemical properties to this molecule, making it an interesting candidate for various chemical and biological studies.

The physical properties of 4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol include its solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point and boiling point are yet to be fully characterized, but preliminary data suggest that it exhibits moderate thermal stability under standard laboratory conditions. The compound's polarity and hydrogen bonding capabilities make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis Methods

The synthesis of 4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common synthetic route begins with the preparation of an intermediate oxolane derivative, which is then functionalized through a series of reactions to introduce the desired substituents. Key steps in this process include:

  • Nucleophilic substitution reactions to introduce the bromophenylmethyl group.
  • Amination reactions to incorporate the amino functionality.
  • Oxidation reactions to form the hydroxyl group at the C3 position.

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing this compound. For example, the use of transition metal catalysts has been shown to significantly enhance the yield and selectivity of key reactions in the synthetic pathway. These improvements not only reduce production costs but also minimize environmental impact, making 4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol more accessible for large-scale applications.

Biological Activities and Potential Applications

4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol has been studied for its potential biological activities, particularly in the context of drug discovery and development. Preliminary in vitro studies have shown that this compound exhibits promising anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

In addition to its anti-inflammatory effects, 4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol has also demonstrated activity against certain types of cancer cells. Specifically, it has been found to inhibit the proliferation of human breast cancer cells by inducing apoptosis through the activation of caspase pathways. These findings suggest that further investigation into the anticancer potential of this compound could lead to new therapeutic strategies for cancer treatment.

Clinical Trials and Research Status

The potential therapeutic applications of 4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol have prompted several research groups to initiate preclinical studies to evaluate its safety and efficacy. Early results from these studies have been encouraging, with no significant adverse effects observed at therapeutic doses. However, more extensive preclinical testing is necessary before advancing to clinical trials.

In parallel with preclinical studies, efforts are underway to optimize the pharmacokinetic properties of 4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol. Researchers are exploring various prodrug strategies to improve its bioavailability and reduce potential side effects. These optimizations are crucial for ensuring that the compound can effectively reach its target tissues in vivo.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol highlights its potential as a valuable tool in both basic scientific investigations and applied pharmaceutical development. While much work remains to be done, the unique structural features and promising biological activities of this compound make it an exciting area of focus for future studies.

In conclusion, 4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol (CAS No. 1859534-41-0) represents a promising candidate for further exploration in medicinal chemistry and drug discovery. Its distinct chemical structure and diverse biological activities provide a strong foundation for developing new therapeutic agents that could address unmet medical needs in areas such as inflammation and cancer. As research progresses, it is likely that this compound will continue to attract significant attention from both academic researchers and pharmaceutical companies alike.

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